3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide
Description
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c12-14-11(17)9-3-1-2-8(4-9)6-15-7-10(5-13-15)16(18)19/h1-5,7H,6,12H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGDKIGHLFVTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide typically involves the condensation of 4-nitro-1H-pyrazole-1-carbaldehyde with benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives and hydrazide derivatives, which can be further utilized in different applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide exhibit notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, suggesting potential use in treating infections caused by these pathogens .
Anticancer Properties
The compound has shown promising anticancer activity, particularly against human promyelocytic leukemia cells (HL-60). In vitro studies reported an IC value of less than 5 µM, indicating strong cytotoxic effects . This suggests that 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation . This application could be beneficial in designing drugs for chronic inflammatory diseases.
Material Science Applications
Beyond biological applications, 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide has been explored for its potential use in material science. Its unique chemical structure allows it to function as a precursor for synthesizing novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli | Potential antibacterial agent |
| Study 2 | Exhibited significant cytotoxicity against HL-60 cells | Development of anticancer drugs |
| Study 3 | Showed anti-inflammatory effects in vitro | Treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key Observations
Heterocyclic Core Influence :
- The target compound’s pyrazole ring differs from benzimidazole-based analogs (e.g., 5a, 5b), which exhibit potent cytotoxicity (IC₅₀ < 0.05 µM) due to benzimidazole’s planar structure enhancing DNA intercalation . Pyrazole derivatives, however, may offer improved metabolic stability, a critical factor in drug design.
Substituent Effects: Electron-Withdrawing Groups: The 4-nitro group in the target compound contrasts with halogenated (e.g., 5a’s dichloro) or methoxy (e.g., 9i’s 3-OMe) substituents. Halogenation: Bromo () or fluoro (B2, B3) substituents increase lipophilicity and bioavailability, as seen in B2’s molecular design .
Pharmacological Performance: Benzimidazole-benzohydrazide hybrids (e.g., 5a, 5b) outperform cisplatin in cytotoxicity, highlighting the pharmacophoric importance of the benzimidazole-hydrazide combination . The target compound’s pyrazole-hydrazide scaffold may offer a novel mechanism of action, though empirical data are needed. Quinoline-linked acylhydrazones (e.g., 9i) demonstrate substituent-dependent activity, with 3-OMe showing optimal cholinesterase inhibition, suggesting positional sensitivity in benzohydrazide derivatives .
Biological Activity
3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, drawing from diverse research findings.
Chemical Structure and Synthesis
The molecular formula of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is CHNO. The compound features a benzohydrazide moiety linked to a pyrazole ring substituted with a nitro group. Synthesis typically involves the condensation of 4-nitro-1H-pyrazole with benzohydrazide under acidic or basic conditions, often yielding high purity and yield when optimized through various synthetic routes .
Antitumor Activity
Research indicates that pyrazole derivatives, including 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide, exhibit significant antitumor properties. They have been shown to inhibit key enzymes involved in cancer progression such as BRAF(V600E), which is crucial for targeted therapy in melanoma . A study demonstrated that compounds with pyrazole structures could inhibit tumor growth in vitro and in vivo, suggesting their potential as anticancer agents.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds similar to 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. In experimental models, these compounds showed comparable efficacy to established anti-inflammatory drugs such as indomethacin .
Antimicrobial Activity
The antimicrobial efficacy of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide has been evaluated against various bacterial and fungal strains. Studies have shown that it possesses moderate to high activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating its potential use in treating infections .
The biological activity of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide can be attributed to its ability to interact with specific molecular targets. The nitro group may enhance its reactivity and binding affinity to enzymes or receptors involved in disease processes. For example, studies suggest that the compound may inhibit protein kinases, which play a critical role in cell signaling pathways related to cancer and inflammation .
Case Studies
Several case studies highlight the biological activities of pyrazole derivatives:
- Antitumor Study : A recent study evaluated the efficacy of various pyrazole derivatives against cancer cell lines. Among them, 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide exhibited significant cytotoxicity against melanoma cells, with an IC50 value indicating potent activity .
- Anti-inflammatory Research : In an animal model of acute inflammation, treatment with 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide resulted in a marked reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains at low concentrations, showcasing its potential as a novel antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide?
The compound can be synthesized via hydrazinolysis of a methyl ester precursor. For example, refluxing methyl 3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate with hydrazine hydrate in ethanol for 3–5 hours typically yields the benzohydrazide derivative. Recrystallization from ethanol or methanol is recommended for purification . Key steps include controlling the stoichiometry of hydrazine hydrate and ensuring anhydrous conditions to avoid side reactions.
Q. How can the purity and structural integrity of this compound be confirmed?
Purity is assessed using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Structural confirmation involves:
- IR spectroscopy : Identification of N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
- ¹H/¹³C NMR : Peaks corresponding to the pyrazole ring (δ 8.2–8.5 ppm for nitro-substituted protons) and benzohydrazide moiety (δ 10.1 ppm for NH) .
- Melting point analysis : Consistency with literature values (if available) .
Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?
Ethanol and methanol are preferred for hydrazide formation due to their polarity and ability to dissolve hydrazine hydrate. Reflux temperatures (70–80°C) and inert atmospheres (N₂/Ar) minimize oxidation of the nitro group. For condensation reactions (e.g., forming Schiff bases), dichloromethane or DMF under catalytic acetic acid is effective .
Advanced Research Questions
Q. How can crystallization challenges for X-ray diffraction (XRD) analysis be addressed?
Slow evaporation of a saturated solution in DMSO/water (9:1) at 4°C promotes single-crystal growth. For nitro-pyrazole derivatives, ensure minimal light exposure to prevent photodegradation. Crystallographic data (e.g., space group P21/n, unit cell parameters a = 10.977 Å, b = 7.688 Å) from analogous compounds suggest monoclinic systems, which aid in refining molecular packing models .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Multi-spectral correlation : Cross-validate IR, NMR, and high-resolution mass spectrometry (HRMS) data. For example, a mass peak at m/z 299.08 [M+H]⁺ confirms the molecular formula C₁₁H₁₀N₄O₃ .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in substituent effects .
Q. How can reaction yields be improved in multi-step syntheses involving nitro-group stability?
- Use low-temperature conditions (<50°C) during nitro-group introduction to prevent decomposition.
- Protective groups : Temporarily protect the hydrazide moiety with tert-butoxycarbonyl (Boc) during nitration steps .
- Optimize stoichiometry (e.g., 1.2 equivalents of nitrating agent) and employ phase-transfer catalysts like tetrabutylammonium bromide for heterogeneous reactions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
